molecular formula C7H2BrClF4 B1627779 4-Bromo-2,3,5,6-tetrafluorobenzylchloride CAS No. 292621-54-6

4-Bromo-2,3,5,6-tetrafluorobenzylchloride

Cat. No.: B1627779
CAS No.: 292621-54-6
M. Wt: 277.44 g/mol
InChI Key: FJKZGGKMTLJXGR-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorobenzylchloride is a halogenated aromatic compound with the molecular formula C7H2BrClF4. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a highly reactive and versatile chemical in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzylchloride typically involves the halogenation of tetrafluorobenzyl compounds. One common method is the bromination of 2,3,5,6-tetrafluorobenzyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,5,6-tetrafluorobenzylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,3,5,6-tetrafluorobenzylchloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5,6-tetrafluorobenzylchloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. The bromine and chlorine atoms also participate in various substitution and elimination reactions, facilitating the formation of diverse chemical products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3,5,6-tetrafluorobenzylchloride is unique due to its combination of bromine, chlorine, and multiple fluorine atoms, which impart distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

1-bromo-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-3-6(12)4(10)2(1-9)5(11)7(3)13/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKZGGKMTLJXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)Br)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590720
Record name 1-Bromo-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292621-54-6
Record name 1-Bromo-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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